molecular formula C22H19N3OS B11514314 2-(N-Phenethylaminosulfanyl)-3-phenyl-3H-quinazolin-4-one

2-(N-Phenethylaminosulfanyl)-3-phenyl-3H-quinazolin-4-one

Cat. No.: B11514314
M. Wt: 373.5 g/mol
InChI Key: XULSCUKOAVBRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a quinazolinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of phenyl and amino groups in its structure suggests it may exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminobenzoic acid with phenyl isothiocyanate to form an intermediate, which is then treated with phosphorus pentasulfide in boiling anhydrous pyridine to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. As a tankyrase inhibitor, it binds to the nicotinamide site of the catalytic domain of tankyrase enzymes, thereby inhibiting their activity . This inhibition disrupts the Wnt signaling pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENYL-2-{[(2-PHENYLETHYL)AMINO]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of phenyl and amino groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit tankyrase enzymes sets it apart from other quinazolinone derivatives.

Properties

Molecular Formula

C22H19N3OS

Molecular Weight

373.5 g/mol

IUPAC Name

3-phenyl-2-(2-phenylethylamino)sulfanylquinazolin-4-one

InChI

InChI=1S/C22H19N3OS/c26-21-19-13-7-8-14-20(19)24-22(25(21)18-11-5-2-6-12-18)27-23-16-15-17-9-3-1-4-10-17/h1-14,23H,15-16H2

InChI Key

XULSCUKOAVBRHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.